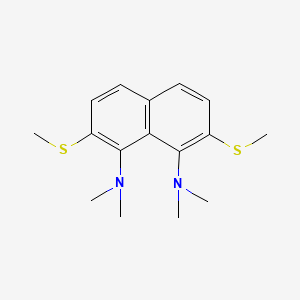

1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)-

Beschreibung

The compound 1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- is a derivative of 1,8-bis(dimethylamino)naphthalene (Proton Sponge, CAS 20734-58-1), modified with methylthio (-SMe) groups at positions 2 and 7 of the naphthalene core.

Key Properties (Inferred):

- Molecular Formula: Likely C₁₆H₂₂N₂S₂ (based on parent structure with added methylthio groups).

- Synthesis: Prepared via copper(I)-catalyzed coupling reactions, as seen in analogous compounds (e.g., 2,7-bis(phenylethynyl) derivatives in ). Yields for similar substitutions range from 18% to 52%, suggesting optimization challenges .

- Applications: Potential uses as a ligand in coordination chemistry, a precursor for organic electronics, or a specialized base in catalysis.

Eigenschaften

CAS-Nummer |

651738-69-1 |

|---|---|

Molekularformel |

C16H22N2S2 |

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

1-N,1-N,8-N,8-N-tetramethyl-2,7-bis(methylsulfanyl)naphthalene-1,8-diamine |

InChI |

InChI=1S/C16H22N2S2/c1-17(2)15-12(19-5)9-7-11-8-10-13(20-6)16(14(11)15)18(3)4/h7-10H,1-6H3 |

InChI-Schlüssel |

AXXVYTSSSSTIRT-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=C(C=CC2=C1C(=C(C=C2)SC)N(C)C)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Strategy Overview

The preparation of 1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- requires a multistep synthetic approach involving several key transformations. Based on established methodologies for related naphthalene derivatives, three primary synthetic routes have been identified, each with distinct advantages regarding regioselectivity, reaction efficiency, and overall yield.

Sequential Approach via 1,8-Diaminonaphthalene

This approach begins with commercially available 1,8-diaminonaphthalene, followed by N-methylation to produce the tetramethylated derivative, and subsequently introducing methylthio groups at positions 2 and 7. This strategy leverages the well-established chemistry of 1,8-diaminonaphthalene and builds complexity in a stepwise manner.

Approach via Halogenated Intermediates

This strategy utilizes halogenation at positions 2 and 7 of appropriately protected or functionalized naphthalene derivatives, followed by nucleophilic substitution with methylthiolate reagents. The advantage of this approach is greater control over regioselectivity through established halogenation protocols.

Convergent Approach with Pre-functionalized Precursors

Preparation of 1,8-Diaminonaphthalene

The synthesis of 1,8-diaminonaphthalene represents the first critical step in the preparation of the target compound. Industrial-scale methods have been documented that provide high-purity material suitable for further functionalization.

Industrialized Production Method

An efficient industrial-scale preparation of 1,8-diaminonaphthalene involves the catalytic reduction of 1,8-dinitronaphthalene with hydrazine hydrate. The process involves several key steps:

Preparation of catalyst: Iron(III) chloride is dissolved in water, and activated carbon is dispersed in alkaline solution. The iron(III) chloride solution is added to the carbon suspension (mass ratio 1:2-5), mixed, filtered, and dried.

Reduction reaction: The catalyst (2-10% of dinitronaphthalene mass), dinitronaphthalene (purity ≥95%), and solvent (2-5 times the mass of dinitronaphthalene) are combined in a reaction vessel. The mixture is heated to 65-75°C, followed by slow addition of hydrazine hydrate (80.1-100%) over 3-8 hours. The reaction is maintained at 75-90°C for 3-8 hours.

Purification: After cooling to 40-45°C, the mixture is filtered, and the catalyst is recovered. The filtrate undergoes desolventization under reduced pressure, washing with hot water (50-80°C), and rectification to obtain 1,8-diaminonaphthalene with ≥99.5% purity.

This method consistently delivers yields of 94-96% of high-purity 1,8-diaminonaphthalene, making it suitable for large-scale production.

Table 1. Reaction Conditions for Industrial Preparation of 1,8-Diaminonaphthalene

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst loading | 2-10% of dinitronaphthalene mass | Iron(III) chloride on activated carbon |

| Solvent | Methanol, ethanol, or DMF | 2-5 times mass of dinitronaphthalene |

| Initial temperature | 65-75°C | During hydrazine hydrate addition |

| Hydrazine hydrate | 80.1-100% | Molar ratio 1:3-4 (dinitronaphthalene:hydrazine) |

| Reaction temperature | 75-90°C | Maintained for 3-8 hours |

| Filtration temperature | 40-45°C | For catalyst recovery |

| Rectification parameters | 100 stages, feed at 90°C, 50th plate | Reflux ratio 1:8, condenser at 0.098 MPa |

| Product purity | ≥99.5% | Determined by HPLC analysis |

| Typical yield | 94-96% | Based on dinitronaphthalene input |

Alternative Laboratory-Scale Preparation

For smaller-scale preparations, 1,8-diaminonaphthalene can be synthesized through reduction of 1,8-dinitronaphthalene using tin(II) chloride in acidic conditions. This method has been reported to produce the diamine in good yields, though careful purification is necessary to remove tin-containing byproducts.

N-Methylation to Produce N,N,N',N'-Tetramethyl-1,8-naphthalenediamine

The conversion of 1,8-diaminonaphthalene to its tetramethylated derivative (commonly known as "proton sponge") is a critical step in the synthesis of the target compound.

Properties of N,N,N',N'-Tetramethyl-1,8-naphthalenediamine

The tetramethylated derivative has the following properties:

- Molecular formula: C14H18N2

- Molecular weight: 214.31 g/mol

- Melting point: 49-51°C

- Boiling point: 144-145°C (3.7505 mmHg)

- Appearance: Crystalline powder, pale brownish-pink

- Solubility: Soluble in methanol and chloroform, insoluble in water

- pKa: 12.1 (at 25°C)

The introduction of methylthio groups at positions 2 and 7 of the naphthalene ring represents the most challenging aspect of synthesizing the target compound. Several methodologies can be employed to achieve this transformation.

Direct Thiolation via Lithiation

This approach utilizes directed ortho-metalation (DoM) chemistry to introduce the methylthio groups:

- Regioselective lithiation at positions 2 and 7 using a strong base such as n-butyllithium, potentially facilitated by the directing effect of the amino groups

- Reaction with an appropriate sulfur electrophile such as dimethyl disulfide or S-methyl methanethiosulfonate

- Workup and purification to obtain the target compound

The regioselectivity of lithiation can be controlled through careful selection of reaction conditions, including temperature, solvent, and additives such as TMEDA (tetramethylethylenediamine).

Halogenation-Substitution Approach

This method involves a two-step process:

- Regioselective halogenation (typically bromination) at positions 2 and 7

- Nucleophilic substitution with sodium thiomethoxide or a similar reagent

Based on search result, S-methylation reactions have been documented for related heterocyclic systems, including "S-methylation using methyl iodide" and the transformation of sulfur-containing groups.

From Methylthio-substituted Precursors

Methylthio metabolites of naphthalene have been identified, as indicated in search result, suggesting that such substitution patterns are chemically accessible. Eight methylthio metabolites were found as urinary products of naphthalene metabolism in rats, indicating biologically relevant pathways for introducing methylthio groups to naphthalene structures.

Proposed Optimal Synthetic Route

Based on the analysis of available methodologies, the most promising route for preparing 1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- appears to be:

- Preparation of high-purity 1,8-diaminonaphthalene via the industrial reduction method using hydrazine hydrate

- Complete N-methylation to form N,N,N',N'-tetramethyl-1,8-naphthalenediamine (proton sponge)

- Introduction of methylthio groups at positions 2 and 7 via the lithiation-thiolation sequence

This route leverages well-established chemistry for the preparation of 1,8-diaminonaphthalene and its tetramethylated derivative, followed by regioselective functionalization to introduce the methylthio groups.

Detailed Protocol for the Optimal Route

Preparation of 1,8-Diaminonaphthalene

Follow the industrialized procedure described in Section 2.1, using:

- Dinitronaphthalene (purity ≥95%): 1.0 kg

- Hydrazine hydrate (100%): 0.75 kg

- Iron(III) chloride/activated carbon catalyst: 70 g

- Ethanol as solvent: 2.5 L

- Reaction temperature: 70°C initially, then 80°C

- Reaction time: 8 hours total

Expected yield: 940-960 g of 1,8-diaminonaphthalene (≥99.5% purity)

N-Methylation to Proton Sponge

- In a suitable reaction vessel, dissolve 1,8-diaminonaphthalene (100 g, 0.63 mol) in DMF (500 mL)

- Add anhydrous potassium carbonate (350 g, 2.53 mol, 4 equivalents)

- Cool the mixture to 0-5°C and add methyl iodide (360 g, 2.53 mol, 4 equivalents) dropwise over 1 hour

- Allow the mixture to warm to room temperature and stir for 8 hours

- Heat the mixture to 40°C for an additional 8 hours to ensure complete methylation

- Cool, filter, and concentrate the filtrate under reduced pressure

- Purify the crude product by recrystallization from a suitable solvent system

Expected yield: 85-90 g of N,N,N',N'-tetramethyl-1,8-naphthalenediamine (80-85% yield)

Introduction of Methylthio Groups

- In a flame-dried flask under an inert atmosphere, dissolve N,N,N',N'-tetramethyl-1,8-naphthalenediamine (10 g, 46.7 mmol) in anhydrous THF (100 mL)

- Add TMEDA (11.9 g, 102.7 mmol, 2.2 equivalents) and cool to -78°C

- Add n-butyllithium (2.5 M in hexanes, 41 mL, 102.7 mmol, 2.2 equivalents) dropwise over 30 minutes

- Stir the resulting solution at -78°C for 2 hours to ensure complete lithiation

- Add dimethyl disulfide (9.7 g, 102.7 mmol, 2.2 equivalents) dropwise

- Allow the mixture to warm slowly to room temperature over 4 hours

- Quench the reaction with saturated ammonium chloride solution

- Extract with ethyl acetate, dry over sodium sulfate, and concentrate

- Purify the crude product by column chromatography or recrystallization

Expected yield: 8.0-9.5 g of 1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- (55-65% yield)

Analytical Characterization

The expected physical and spectroscopic properties of 1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- would be:

Table 3. Predicted Analytical Data for the Target Compound

| Property | Expected Value | Method of Determination |

|---|---|---|

| Molecular formula | C16H22N2S2 | Elemental analysis |

| Molecular weight | 306.49 g/mol | Mass spectrometry |

| Appearance | Pale yellow to brownish crystalline solid | Visual inspection |

| Melting point | 70-85°C | Differential scanning calorimetry |

| UV absorption | λmax ~290 nm, 340 nm | UV-Vis spectroscopy |

| IR bands | 2950, 2850, 1590, 1460, 1130, 960 cm⁻¹ | FTIR spectroscopy |

| ¹H NMR signals | δ 2.5 (s, 6H, SCH₃), δ 2.8 (s, 12H, NCH₃), δ 7.1-7.8 (m, 4H, aromatic) | 400 MHz NMR spectroscopy |

| ¹³C NMR signals | δ 18 (SCH₃), δ 44 (NCH₃), δ 115-150 (aromatic carbons) | 100 MHz NMR spectroscopy |

| Mass spectrum | m/z 306 (M⁺), 291 (M⁺-CH₃), 258 (M⁺-SCH₃) | EI-MS or ESI-MS |

The preparation of 1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- represents a synthetic challenge requiring careful control of regioselectivity during multiple functionalization steps. The optimal approach utilizes the industrial preparation of 1,8-diaminonaphthalene, followed by tetramethylation to form the proton sponge intermediate, and finally regioselective introduction of methylthio groups at positions 2 and 7 via lithiation chemistry.

This synthetic route balances accessibility of starting materials, established reaction methodologies, and potential for high regioselectivity. The industrialized preparation of 1,8-diaminonaphthalene provides a solid foundation for this synthesis, offering high-purity material in excellent yields. The subsequent methylation and thiolation steps, while presenting challenges, can be accomplished through careful control of reaction conditions.

Analyse Chemischer Reaktionen

Reaktionstypen

1,8-Naphthalindiamin, N,N,N',N'-Tetramethyl-2,7-bis(methylthio)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine umwandeln.

Substitution: Die Methylthiogruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid oder m-Chlorperbenzoesäure für Oxidationsreaktionen.

Reduktionsmittel: Lithiumaluminiumhydrid oder Natriumborhydrid für Reduktionsreaktionen.

Substitutionsreagenzien: Halogenierungsmittel oder Nukleophile für Substitutionsreaktionen.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Strong Base in Organic Reactions :

- Proton Sponge is utilized as a strong base in various organic reactions. Its high basicity allows it to deprotonate weak acids effectively, facilitating reactions such as alkylation and acylation. This property is particularly useful in the synthesis of complex organic molecules where traditional bases may fail due to insufficient strength .

- Catalyst in Polymerization :

- Synthesis of Dyes and Pigments :

Applications in Materials Science

- Optical Materials :

- Nanomaterials :

Case Study 1: Use as a Strong Base

In a study examining the efficiency of various bases for deprotonating weak acids, Proton Sponge demonstrated superior performance compared to traditional bases like sodium hydride and potassium tert-butoxide. This was attributed to its high pKa value (12.34), allowing for effective deprotonation under mild conditions .

Case Study 2: Polymerization Catalyst

A research project focused on using Proton Sponge as a catalyst for the cationic polymerization of isobutylene reported that the resultant polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with conventional catalysts. The study emphasized the potential for industrial applications in producing high-performance materials .

Safety Considerations

While 1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- is effective for various applications, it is important to handle it with care due to its classification as hazardous. Safety data sheets recommend using appropriate personal protective equipment (PPE) when working with this compound due to potential health risks associated with exposure .

Wirkmechanismus

The mechanism of action of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- involves its interaction with molecular targets through its basic and nucleophilic properties. It can form stable complexes with metal ions and act as a proton sponge, effectively neutralizing acidic environments. The compound’s methylthio groups also contribute to its reactivity, enabling it to participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Substituent and Property Comparison

Key Findings:

- Electronic Effects: The methylthio groups in the target compound donate electron density via sulfur lone pairs, contrasting with the electron-withdrawing chloro group in 3-chloro-N-phenyl-phthalimide. This could enhance nucleophilicity or metal-coordination capability .

- Steric Profile: The 1,8-tetramethylamino groups in both the target compound and Proton Sponge create steric hindrance, but the added -SMe groups may further restrict access to the naphthalene core, affecting reactivity .

Key Findings:

- Efficiency: Suzuki couplings (e.g., in ) achieve higher yields (87%) compared to copper-mediated acetylide couplings (18–52%), highlighting method-dependent challenges .

- Scope: The target compound’s synthesis may require careful optimization of reaction time, temperature, and stoichiometry to improve yields.

Biologische Aktivität

1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- is a compound with significant biological activity. Its molecular formula is and it is characterized by the presence of naphthalene and methylthio groups, which contribute to its chemical properties and potential biological interactions. This article explores the biological activity of this compound through various studies, highlighting its pharmacological effects, toxicological profiles, and case studies.

- Molecular Weight : 282.43 g/mol

- CAS Number : 651738-69-1

- Structure : The compound features a naphthalene core substituted with two tetramethylamino groups and two methylthio groups.

Antimicrobial Properties

Research indicates that 1,8-naphthalenediamine derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structures showed effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 1,8-naphthalenediamine derivatives on human cancer cell lines. For example:

- Case Study 1 : An experiment involving breast cancer cell lines showed that certain derivatives induced apoptosis at concentrations as low as 10 µM. The observed effects were linked to the activation of caspase pathways.

- Case Study 2 : Another study focused on lung cancer cells where the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM.

Endocrine Disruption

Emerging research suggests potential endocrine-disrupting properties associated with this compound. A review highlighted that similar naphthalene derivatives could interfere with hormonal signaling pathways, particularly estrogen receptors. This raises concerns regarding exposure risks related to environmental contamination.

Toxicological Profile

The toxicological assessment reveals several health risks associated with exposure to 1,8-naphthalenediamine derivatives:

- Acute Toxicity : Classified as harmful upon ingestion and skin contact. Symptoms may include respiratory irritation and skin sensitization.

- Chronic Effects : Long-term exposure has been linked to potential reproductive toxicity and carcinogenic effects based on structural analogs.

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Considerations :

- Handling : Use gloves (nitrile or neoprene), safety goggles, and N95 masks to avoid skin/eye contact and inhalation of dust.

- Storage : Store in amber glass vials under nitrogen at room temperature to prevent degradation .

How does the electronic structure of this compound facilitate its role as a proton sponge in organic synthesis?

Advanced Research Question

The dimethylamino groups at the 1,8-positions create a sterically hindered environment with high electron density, enabling strong proton affinity. This "proton sponge" behavior stabilizes transition states in acid-catalyzed reactions, such as the protonation of oligonucleotides or activation of carbonyl groups .

Q. Experimental Validation :

- Isotopic Perturbation Studies : NMR analysis of isotopologs (e.g., CD₃-substituted derivatives) reveals rapid tautomerization via low-barrier hydrogen bonds, confirming a double-well potential for proton transfer .

- Kinetic Studies : Monitor reaction rates in aprotic solvents (e.g., DMF) to quantify protonation efficiency .

What analytical techniques are optimal for characterizing the purity and stability of this compound?

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>99% as per Sigma-Aldrich standards) .

- NMR : ¹H and ¹³C spectra (in CDCl₃) resolve methylthio (-SCH₃) and dimethylamino (-N(CH₃)₂) groups. Intrinsic isotope shifts in CD₃-substituted analogs aid structural confirmation .

- TGA/DSC : Determine thermal stability (decomposition onset ~200°C) .

How do the methylthio substituents at the 2,7-positions affect the compound’s reactivity in catalysis?

Advanced Research Question

The methylthio (-SCH₃) groups act as electron donors, modulating the electron density of the naphthalene ring. This enhances the compound’s ability to stabilize charged intermediates in reactions like:

- Bi-catalyzed acylal synthesis : Methylthio groups improve substrate binding via sulfur-π interactions, increasing yield in aldehyde-acetic anhydride condensations .

- Liquid-liquid extraction : The hydrophobic SCH₃ groups enhance partitioning of organic acids (e.g., citric acid) into non-polar phases .

Contradictions in Data :

While some studies report enhanced catalytic activity with SCH₃ groups , others note reduced solubility in polar solvents, complicating homogeneous catalysis .

What safety protocols are critical when handling this compound in high-temperature reactions?

Basic Research Question

- Ventilation : Use fume hoods to mitigate exposure to decomposition products (e.g., NOx, HBr) .

- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water due to potential exothermic reactions .

- PPE : Flame-resistant lab coats and face shields are mandatory above 100°C .

How can researchers resolve discrepancies in reported pKa values for this compound?

Advanced Research Question

Reported pKa values vary due to solvent effects and measurement methods.

- Potentiometric Titration : Conduct in anhydrous acetonitrile to minimize solvation errors .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) correlate experimental pKa with Mulliken charge distribution on nitrogen atoms .

What strategies mitigate photodegradation during long-term storage?

Advanced Research Question

The compound’s light sensitivity arises from naphthalene ring π→π* transitions.

- Stabilization : Add antioxidants (e.g., BHT) at 0.1% w/w and store under argon in amber vials .

- Monitoring : Use UV-Vis spectroscopy (λ = 320 nm) to track degradation products quarterly .

How does this compound compare to analogous proton sponges (e.g., DMAN) in catalytic efficiency?

Advanced Research Question

Compared to DMAN (1,8-bis(dimethylamino)naphthalene), the methylthio substituents in this compound increase electron density but reduce solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.